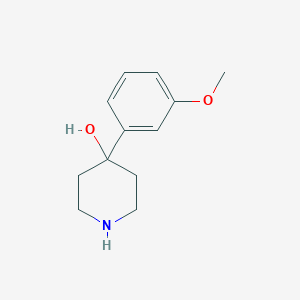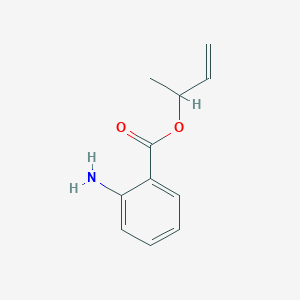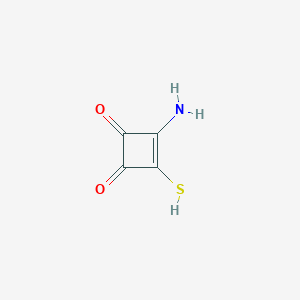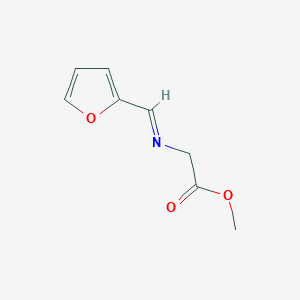
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol, also known as 3-Fluoro-1-Phenyl-2-Propyn-1-Ol, is a chiral compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process, and its unique structure allows for specific interactions with biological systems.
Mechanism Of Action
The mechanism of action of (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol is not fully understood, but it is believed to interact with biological systems through specific hydrogen bonding interactions. In cancer cells, it has been shown to induce apoptosis by activating the caspase pathway. In Alzheimer's disease, it has been studied for its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Biochemical And Physiological Effects
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In materials science, (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.
Advantages And Limitations For Lab Experiments
One advantage of using (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol in lab experiments is its high enantiomeric purity, which allows for specific interactions with biological systems. Additionally, its unique structure allows for the synthesis of novel materials with unique properties. However, one limitation of using this compound is its multi-step synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for the study of (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol. One direction is the continued study of its potential as an anticancer agent, as well as its potential as a treatment for other diseases such as Alzheimer's disease. Additionally, there is potential for the synthesis of novel materials with unique properties using (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol as a building block. Further research is also needed to fully understand the mechanism of action of this compound and its interactions with biological systems.
Synthesis Methods
The synthesis of (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol involves several steps, including the reaction of 3-fluorobenzaldehyde with propargyl bromide in the presence of a base to form 3-fluoro-1-phenylprop-2-yn-1-ol. This intermediate is then reduced with sodium borohydride to yield (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol. This multi-step process yields a chiral compound with high enantiomeric purity, making it useful for various applications.
Scientific Research Applications
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In materials science, (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.
properties
CAS RN |
179249-17-3 |
|---|---|
Product Name |
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol |
Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(1R)-1-(3-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H/t9-/m1/s1 |
InChI Key |
ZVCCBLHUZGVITQ-SECBINFHSA-N |
Isomeric SMILES |
C#C[C@H](C1=CC(=CC=C1)F)O |
SMILES |
C#CC(C1=CC(=CC=C1)F)O |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)F)O |
synonyms |
Benzenemethanol, alpha-ethynyl-3-fluoro-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



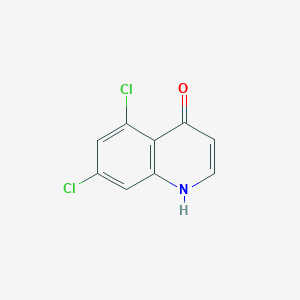

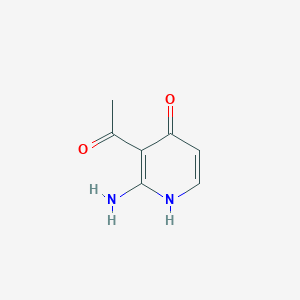
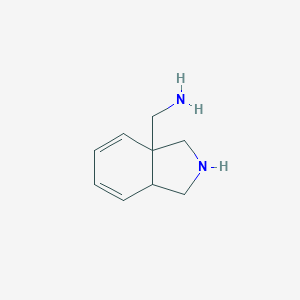
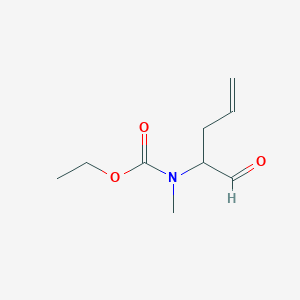
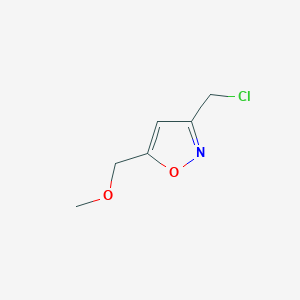
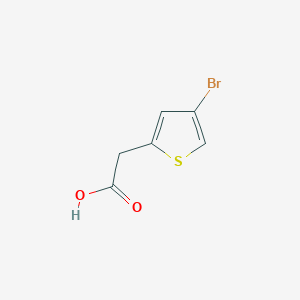
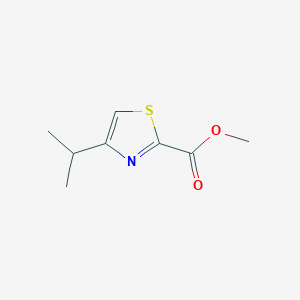
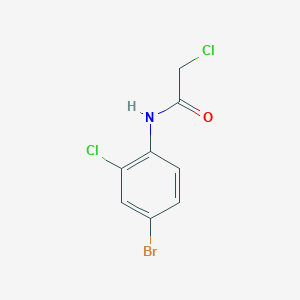
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
